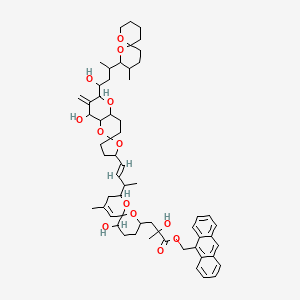

Anthrylmethyl okadaate

Description

Properties

IUPAC Name |

anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H78O13/c1-35-29-49(70-59(32-35)50(61)20-19-43(69-59)33-56(6,64)55(63)65-34-46-44-15-9-7-13-40(44)31-41-14-8-10-16-45(41)46)36(2)17-18-42-22-26-58(68-42)27-23-48-54(72-58)51(62)39(5)53(67-48)47(60)30-38(4)52-37(3)21-25-57(71-52)24-11-12-28-66-57/h7-10,13-18,31-32,36-38,42-43,47-54,60-62,64H,5,11-12,19-30,33-34H2,1-4,6H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUMRMFBSVYOTM-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H78O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157606-35-4 | |

| Record name | Okadaic acid, anthryl methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Marine Biotoxin Research

Anthrylmethyl okadaate is understood within the broader context of marine biotoxins, which are toxic substances produced by marine organisms. frontiersin.orgmdpi.com These biotoxins can accumulate in the food chain, particularly in shellfish, and can lead to various forms of poisoning in humans who consume contaminated seafood. frontiersin.orgmdpi.comwa.gov

Okadaic acid, the parent compound of anthrylmethyl okadaate, is a well-known marine biotoxin. mdpi.comwikipedia.org It is primarily produced by dinoflagellates of the genera Dinophysis and Prorocentrum. mdpi.com When shellfish filter-feed on these microalgae, okadaic acid can accumulate in their tissues. wa.gov This accumulation is the primary cause of Diarrhetic Shellfish Poisoning (DSP), a gastrointestinal illness in humans characterized by symptoms such as diarrhea, nausea, and vomiting. bio-rad-antibodies.comnih.gov The study of okadaic acid and its derivatives is, therefore, a significant area of marine biotoxin research, aimed at understanding the mechanisms of toxicity and developing methods for detection and monitoring. frontiersin.orgmdpi.com

Derivation from Okadaic Acid: Fundamental Linkages in Chemical Structure and Biological Activity

Anthrylmethyl okadaate is a synthetic derivative of okadaic acid. chemical-suppliers.eu The core structure of anthrylmethyl okadaate is that of okadaic acid, a complex polyether compound derived from a C38 fatty acid. wikipedia.org The key modification in the synthesis of anthrylmethyl okadaate is the esterification of the carboxylic acid group of okadaic acid with an anthrylmethyl group. This addition of the anthracenyl moiety is what confers the fluorescent properties to the molecule. chemical-suppliers.eu

The biological activity of anthrylmethyl okadaate is directly linked to its parent compound. Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). bio-rad-antibodies.comnih.govcellsignal.com These enzymes play crucial roles in regulating a vast array of cellular processes by removing phosphate (B84403) groups from proteins, a process known as dephosphorylation. thermofisher.com By inhibiting these phosphatases, okadaic acid and its derivatives can artificially increase the phosphorylation state of numerous proteins, leading to widespread dysregulation of cellular signaling pathways. cellsignal.com This mechanism of action is the basis for both the toxicity of okadaic acid and the utility of its derivatives as research tools.

Table 1: Comparison of Okadaic Acid and Anthrylmethyl Okadaate

| Feature | Okadaic Acid | Anthrylmethyl Okadaate |

| Origin | Naturally produced by dinoflagellates wikipedia.orgmdpi.com | Synthetically derived from okadaic acid chemical-suppliers.eu |

| Chemical Class | Polyether, Polyketide wikipedia.org | Fluorescent ester derivative of okadaic acid chemical-suppliers.eu |

| Key Functional Group | Carboxylic Acid wikipedia.org | Anthrylmethyl Ester |

| Primary Biological Target | Protein Phosphatase 1 (PP1) and 2A (PP2A) nih.govcellsignal.com | Protein Phosphatase 1 (PP1) and 2A (PP2A) |

| Fluorescent | No | Yes chemical-suppliers.eu |

Significance As a Research Tool and Biochemical Probe

The addition of the fluorescent anthrylmethyl group to the okadaic acid structure makes anthrylmethyl okadaate a valuable tool in chemical biology and cell biology research. chemical-suppliers.eu Its intrinsic fluorescence allows for its visualization and tracking within cells and biochemical assays using fluorescence microscopy and other fluorescence-based techniques.

As a fluorescent analog of okadaic acid, anthrylmethyl okadaate retains the ability to inhibit protein phosphatases. This dual functionality as both a fluorescent probe and a potent enzyme inhibitor allows researchers to:

Visualize the subcellular localization of the inhibitor: Researchers can observe where the compound accumulates within the cell, providing insights into the localization of its target phosphatases.

Study enzyme-inhibitor interactions: The fluorescent properties can be used in binding assays to study the kinetics and dynamics of the interaction between the inhibitor and its target enzymes.

Investigate the role of protein phosphatases in cellular processes: By observing the downstream effects of phosphatase inhibition in real-time through the introduction of the fluorescent probe, scientists can dissect the complex signaling pathways regulated by PP1 and PP2A.

Historical Development and Evolution of Its Research Applications

Methodologies for Anthrylmethyl Ester Formation from Okadaic Acid

The synthesis of anthrylmethyl okadaate involves the creation of an ester linkage between the carboxylic acid group of okadaic acid and the anthrylmethyl moiety. This process, known as derivatization, is a cornerstone for the analytical determination of okadaic acid and its analogs. nih.gov

The primary method for producing anthrylmethyl okadaate is through the esterification of the C-1 carboxyl group of okadaic acid. This reaction is not intended for creating a stable, isolated product for further use, but rather as a pre-column derivatization step for analytical quantification. The most established reagent for this purpose is 9-anthryldiazomethane (B78999) (ADAM). oup.com The reaction involves the nucleophilic attack of the carboxylate from okadaic acid on the diazomethane (B1218177) carbon of ADAM, with the subsequent loss of nitrogen gas, forming the stable 9-anthrylmethyl ester.

Several optimizations have been developed to improve the efficiency and reproducibility of this derivatization. One significant challenge is the potential for "greasy" samples or the presence of other hydrophobic compounds to form micelles, which can hinder the access of the derivatizing agent to the okadaic acid molecule. researchgate.net To overcome this, ultrasonic treatment of the sample during derivatization has been shown to improve reproducibility by disrupting these micelles and increasing the access of ADAM to its reactive sites. researchgate.net Furthermore, for accurate quantification of total toxin content, a hydrolysis step is often required prior to derivatization to convert naturally occurring okadaic acid esters back to their free acid form. nih.govresearchgate.net

The key reagent for this fluorescent labeling is 9-anthryldiazomethane (ADAM). semanticscholar.orgresearchgate.net The reaction is typically carried out on an extract of the biological sample, such as a dichloromethane (B109758) or methanol (B129727) extract from shellfish tissue. nih.govsemanticscholar.org An aliquot of the extract or an okadaic acid standard is treated with a freshly prepared solution of ADAM, often dissolved in methanol. semanticscholar.org The high reactivity of ADAM is beneficial for ensuring the derivatization reaction proceeds quantitatively. oup.com However, a critical consideration is the stability of the ADAM reagent, which can decompose during storage, leading to impurities that may interfere with the subsequent analysis. researchgate.net Therefore, using freshly prepared ADAM solutions is crucial for reliable and accurate results. semanticscholar.org

Table 1: Reagents and Conditions for Anthrylmethyl Ester Formation

| Parameter | Details | Source(s) |

| Substrate | Okadaic Acid (OA) | semanticscholar.org |

| Primary Reagent | 9-Anthryldiazomethane (ADAM) | nih.govoup.comsemanticscholar.orgresearchgate.net |

| Solvent | Methanol, Dichloromethane | nih.govsemanticscholar.org |

| Reaction Type | Esterification (Pre-column derivatization) | researchgate.net |

| Key Condition | Use of freshly prepared ADAM solution | researchgate.netsemanticscholar.org |

| Optimization | Ultrasonic treatment to disrupt micelles | researchgate.net |

| Pre-treatment | Alkaline hydrolysis to convert OA esters to free OA | nih.govresearchgate.net |

Strategies for Tailoring Fluorescent Derivatives for Specific Research Applications

The development of fluorescent probes is a dynamic field in bioimaging and analytical chemistry, driven by the need for tools with high sensitivity, specificity, and excellent spatial and temporal resolution. nih.govnih.gov While anthrylmethyl okadaate is a well-established derivative, the principles of its design are part of a broader strategy to create tailored fluorescent probes from natural products for specific scientific questions.

The core strategy in developing a fluorescent probe is to conjugate a fluorophore—a molecule that can re-emit light upon excitation—to a recognition unit that specifically interacts with the target. In this context, okadaic acid serves as the recognition unit for targets like protein phosphatases. nih.gov Researchers have synthesized a variety of fluorescent okadaic acid derivatives by attaching different fluorophores to the C-1 carboxyl group to suit various applications. oup.com

For example, besides the anthracene (B1667546) group, other fluorescent units like pyrene (B120774) and 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD) have been conjugated to okadaic acid. oup.com These novel conjugates are developed for specific analytical purposes, such as in vitro enzymatic conversion assays or as substrates for enzymes like okadaic acid O-acyl transferase. oup.com In other applications, like immunoassays, okadaic acid has been conjugated to fluorescein (B123965) derivatives to create tracers for highly sensitive detection methods like Fluorescence Polarization Immunoassay (FPIA). researchgate.net The choice of fluorophore is critical and depends on the desired photophysical properties and the requirements of the detection system. nih.gov

Chemical modifications are employed to fine-tune the properties of fluorescent probes for better performance. This can involve altering the fluorophore itself or the linker connecting it to the recognition molecule. The goal is to enhance characteristics such as brightness, photostability, and environmental sensitivity, or to shift the excitation and emission wavelengths, for instance, into the near-infrared (NIR) range to improve tissue penetration and reduce autofluorescence from biological samples. mdpi.com

For example, BODIPY-derived fluorophores are noted for their excellent fluorescence characteristics and are used to develop probes for cellular imaging. nih.gov Modifications to the core structure of these fluorophores, such as adding hydroxyethyl (B10761427) groups, can be used to decrease lipophilicity and improve solubility without sacrificing binding affinity. nih.gov Furthermore, aptamers—short single-stranded DNA or RNA oligonucleotides—can be chemically modified to enhance their binding affinity and specificity for targets like okadaic acid, opening avenues for new diagnostic applications. mdpi.com These advanced design strategies, based on principles like Photoinduced Electron Transfer (PeT), allow for the rational development of activatable probes that switch "on" or "off" upon binding to their target, providing a clear signal with high contrast. nih.gov

Table 2: Examples of Fluorescent Okadaic Acid Derivatives and Their Applications

| Derivative Name | Fluorophore | Application | Source(s) |

| Anthrylmethyl okadaate | Anthracene | HPLC-FLD detection of okadaic acid | nih.govresearchgate.net |

| NBD-OA | 4-nitro-2,1,3-benzoxadiazole (NBD) | Substrate for in vitro enzymatic assays | oup.com |

| Pyrene-OA | Pyrene | Fluorescent probe development | oup.com |

| Coumarin-labeled OA | Coumarin | Profiling autotoxicity in dinoflagellates | nih.gov |

| OA-Fluorescein Conjugates | Fluorescein | Fluorescence Polarization Immunoassay (FPIA) | researchgate.net |

Purification and Characterization Techniques for Research-Grade Anthrylmethyl Okadaate Synthetics

Following the derivatization of okadaic acid to form anthrylmethyl okadaate, rigorous purification and characterization steps are essential to ensure the accuracy and reliability of analytical results. These procedures are designed to remove unreacted reagents, byproducts, and other interfering substances from the sample matrix.

The primary technique for both purification and analysis of anthrylmethyl okadaate is High-Performance Liquid Chromatography (HPLC). researchgate.net To handle complex samples like shellfish extracts, cleanup procedures are employed. These can include solid-phase extraction (SPE) using silica (B1680970) cartridges to remove impurities. researchgate.net For more advanced purification, automated column-switching HPLC systems can be used to simplify and automate the cleanup process, enhancing throughput and reproducibility. nih.govresearchgate.net

Characterization and quantification are predominantly achieved using HPLC coupled with a fluorescence detector (HPLC-FLD), which is highly sensitive for the anthrylmethyl derivative. nih.govresearchgate.net The identity of the compound is confirmed by its retention time in the chromatogram, which should match that of a certified anthrylmethyl okadaate standard. semanticscholar.org For unequivocal structural confirmation and to complement the fluorescence data, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is often used. researchgate.netresearchgate.net This powerful technique provides mass-to-charge ratio data, which confirms the molecular weight of the derivative and can provide structural information through fragmentation patterns, thus verifying the identity of the analyte. researchgate.netnih.gov The combination of chromatographic separation with both fluorescence and mass spectrometric detection provides a robust and comprehensive characterization of the synthesized anthrylmethyl okadaate. mdpi.commdpi.comfrontiersin.org

Table 3: Purification and Characterization Methods for Anthrylmethyl Okadaate

| Technique | Purpose | Details | Source(s) |

| Solid-Phase Extraction (SPE) | Purification/Cleanup | Use of silica cartridges to remove interfering compounds. | researchgate.net |

| Column-Switching HPLC | Purification/Cleanup | Automated system for sample cleanup prior to analysis. | nih.govresearchgate.net |

| HPLC with Fluorescence Detection (HPLC-FLD) | Characterization & Quantification | Primary analytical method for detection and quantification based on fluorescence. | nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Characterization & Confirmation | Confirms molecular weight and structure of the derivative. | researchgate.netresearchgate.net |

Fundamental Role as a Protein Phosphatase Inhibitor

Anthrylmethyl okadaate, like okadaic acid, functions as a powerful inhibitor of protein phosphatases. bio-rad-antibodies.comcell-stress.com Protein phosphatases are enzymes that remove phosphate (B84403) groups from proteins, a process known as dephosphorylation. This action is the counterbalance to protein kinases, which add phosphate groups. Together, these two families of enzymes control the phosphorylation state of proteins, a key mechanism for regulating a vast array of cellular processes. bio-rad-antibodies.combiossusa.com The inhibition of protein phosphatases by compounds like okadaic acid and its derivatives can, therefore, have profound effects on cell function. bio-rad-antibodies.com

The inhibitory action of okadaic acid and its analogs is not uniform across all protein phosphatases. Instead, they exhibit a marked specificity for the serine/threonine phosphatase family, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govnih.gov These two enzymes are among the most abundant serine/threonine phosphatases in eukaryotic cells and are involved in regulating a multitude of cellular functions. nih.gov

Okadaic acid demonstrates a differential affinity for these two enzymes, being a much more potent inhibitor of PP2A than PP1. nih.gov This specificity allows researchers to use it as a tool to dissect the distinct roles of PP1 and PP2A in various cellular pathways. nih.govnih.gov While both are major players in dephosphorylation, they have unique regulatory subunits and cellular substrates, leading to distinct biological roles. nih.govembopress.org

Table 1: Specificity of Okadaic Acid for Protein Phosphatases

| Phosphatase | Relative Inhibitory Potency of Okadaic Acid | Key Cellular Roles |

|---|---|---|

| PP1 | Lower affinity | Regulation of muscle contraction, cell cycle progression, glycogen (B147801) metabolism. cell-stress.comnih.gov |

| PP2A | Higher affinity | Regulation of signal transduction, cell growth, apoptosis, and development. nih.govnih.govnih.gov |

The interaction between okadaic acid and the catalytic subunits of PP1 and PP2A is a non-covalent, reversible process. sps.nhs.uk The inhibitor binds to the active site of the phosphatase, physically blocking the access of phosphorylated protein substrates. nih.govnih.gov This prevents the enzyme from carrying out its dephosphorylation function. The structural features of okadaic acid allow it to fit snugly into the active site, leading to potent inhibition. The specific amino acid residues within the active site of the phosphatases that interact with the inhibitor determine the strength and specificity of the binding. nih.gov

Cellular Consequences of Protein Phosphatase Inhibition in Research Models

By inhibiting PP1 and PP2A, anthrylmethyl okadaate, analogous to okadaic acid, triggers a cascade of cellular events that are subjects of intense research. nih.gov

The most direct consequence of inhibiting PP1 and PP2A is the accumulation of phosphorylated proteins within the cell, a state known as hyperphosphorylation. nih.gov With the "off" switch (phosphatases) blocked, the "on" switch (kinases) continues to add phosphate groups, leading to an imbalance in the phosphorylation state of numerous proteins. This can alter the activity, stability, and localization of these proteins, thereby affecting their cellular functions. nih.gov

The hyperphosphorylation of key signaling proteins leads to the deregulation of numerous intracellular signaling pathways. nih.gov For instance, pathways regulated by transcription factors like AP-1 can be affected. nih.gov Research has shown that PP2A can potentiate the activity of promoters containing AP-1 binding elements, suggesting that its inhibition would disrupt this regulation. nih.gov The disruption of these finely tuned signaling networks can lead to significant changes in cellular behavior, including alterations in gene expression. For example, studies have shown that okadaic acid can suppress the expression of type I and III collagen genes in fibroblasts at the transcriptional level. nih.gov

Recent research has highlighted the intricate crosstalk between phosphorylation and another post-translational modification called O-GlcNAcylation. This process involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to serine or threonine residues of proteins. frontiersin.orgdoherty.edu.au O-GlcNAcylation and phosphorylation can occur on the same or nearby sites on a protein, often in a reciprocal manner. plos.org

Given that okadaic acid and its derivatives disrupt the phosphorylation balance, they can indirectly influence the O-GlcNAcylation status of proteins. doherty.edu.au By increasing phosphorylation on a particular site, the attachment of an O-GlcNAc moiety at the same or an adjacent site might be prevented, and vice versa. This interplay adds another layer of complexity to the cellular effects of protein phosphatase inhibitors, with potential implications for various cellular processes, including signaling pathways like the Hippo pathway and the function of proteins implicated in neurodegenerative diseases. mdpi.comrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Anthrylmethyl okadaate |

| Okadaic acid |

| N-acetylglucosamine |

| 9-anthryldiazomethane |

| Dinophysistoxin-1 (B117357) |

| Pectenotoxin-2 |

| Yessotoxin |

| Cantharidin |

| (-)-p-Bromolevamisole oxalate |

| Calyculin A |

| Tautomycin |

| Microcystins |

| Sodium Fluoride |

| Sodium Orthovanadate |

| Sodium Tartrate |

| Sodium Molybdate |

| Imidazole |

| (-)-p-Bromotetramisole oxalate |

Comparative Analysis of Inhibitory Potency with Other Okadaic Acid Derivatives

Anthrylmethyl okadaate is a fluorescent derivative of okadaic acid, a potent inhibitor of serine/threonine protein phosphatases. scbt.comziobio.com Its primary utility is as an analytical standard, particularly in the fluorometric analysis of okadaic acid and its analogues. scbt.comtandfonline.comas-1.co.jp The inhibitory potential of anthrylmethyl okadaate is understood by comparing its structure to that of its parent compound and other derivatives. The mechanism of action for the okadaic acid class of toxins involves the potent inhibition of protein phosphatases, especially Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). mdpi.comwikipedia.orgmdpi.com

Crucial to this inhibitory activity is the free carboxyl group at the C1 position of the okadaic acid molecule. nih.gov Chemical modification of this group has a profound impact on the molecule's ability to bind to and inhibit phosphatases. Anthrylmethyl okadaate is an ester derivative where the carboxyl group has been modified with a 9-anthrylmethyl group. tandfonline.com Studies on similar esterified derivatives, such as methyl okadaate, demonstrate that this type of modification drastically reduces inhibitory potency. nih.govnih.gov For instance, the dissociation constant (Ki) for methyl okadate's interaction with PP2A is much greater than 100 nM, whereas the parent okadaic acid has a Ki in the picomolar to low nanomolar range. wikipedia.orgnih.gov This suggests that while anthrylmethyl okadaate is an invaluable fluorescent tool for detection, its own inhibitory power against protein phosphatases is significantly attenuated compared to okadaic acid.

The inhibitory potencies of various okadaic acid derivatives highlight the stringent structural requirements for effective phosphatase inhibition. Okadaic acid (OA) and dinophysistoxin-1 (DTX-1) are among the most potent inhibitors of PP2A. mdpi.com Other derivatives show varied, but generally lower, affinities. mdpi.comnih.gov

The following table provides a comparative overview of the inhibitory potencies of okadaic acid and some of its key derivatives against protein phosphatases PP1 and PP2A.

| Compound | Target Enzyme | Inhibitory Potency (Value) | Potency Type | Reference |

|---|---|---|---|---|

| Okadaic Acid (OA) | PP2A | 0.1 nM | IC₅₀ | cellsignal.com |

| Okadaic Acid (OA) | PP1 | 15-20 nM | IC₅₀ | cellsignal.com |

| Okadaic Acid (OA) | PP2A | 30 pM | Ki | wikipedia.org |

| 35-methyl-OA (DTX-1) | PP2A | 19 pM | Ki | nih.gov |

| Dinophysistoxin-2 (DTX-2) | PP2A | 2-fold lower affinity than OA | Relative Affinity | mdpi.com |

| 7-deoxy-OA | PP2A | 69 pM | Ki | nih.gov |

| 2-deoxy-OA | PP2A | 899 pM | Ki | nih.gov |

| Methyl okadaate | PP2A | >100 nM | Ki | nih.gov |

Utilization in High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection

High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful analytical technique for separating and quantifying fluorescent compounds. measurlabs.com Anthrylmethyl okadaate's fluorescent properties make it highly suitable for this method, enabling sensitive and selective analysis. measurlabs.com The process involves derivatizing okadaic acid and its analogs with 9-anthryldiazomethane (ADAM) to produce their corresponding fluorescent 9-anthrylmethyl esters. researchgate.netnih.gov These derivatives can then be readily detected by HPLC-FLD. researchgate.netnih.gov

Standard Reference Material in Okadaic Acid Analysis

Anthrylmethyl okadaate serves as a crucial standard reference material in the analysis of okadaic acid and its analogs. ziobio.com Standard Reference Materials (SRMs) are materials with well-characterized properties, used to ensure the accuracy and comparability of measurements. nist.govnist.gov In the context of okadaic acid analysis, anthrylmethyl okadaate provides a benchmark for the identification and quantification of these toxins in various samples. tandfonline.comresearchgate.net

The use of anthrylmethyl okadaate as a standard is exemplified in the analysis of shellfish, where okadaic acid and its analogs, such as dinophysistoxin-1 (DTX1), are responsible for diarrhetic shellfish poisoning (DSP). tandfonline.comr-biopharm.com Regulatory bodies have set maximum permissible levels for these toxins in shellfish intended for human consumption. shimadzu.comeuropa.eu To ensure compliance with these regulations, accurate and reliable analytical methods are essential. HPLC-FLD methods, calibrated using anthrylmethyl okadaate as a standard, provide the necessary sensitivity and specificity for this purpose. nih.gov

A convenient HPLC-FLD method using an automated column-switching cleanup has been developed for the determination of okadaic acid and DTX1 in shellfish. nih.gov In this method, the toxins are derivatized with ADAM, and the resulting fluorescent esters are analyzed. nih.gov The method demonstrates good linearity, with recoveries of okadaic acid and DTX1 ranging from 90% to 113%. nih.gov The limits of detection (LOD) and quantification (LOQ) for okadaic acid and DTX1 in fortified bivalves were approximately 2.6 ng/g and 8.6 ng/g, respectively. researchgate.netnih.gov

Table 1: HPLC-FLD Method Performance for Okadaic Acid and DTX1 Analysis

| Parameter | Okadaic Acid (OA) | Dinophysistoxin-1 (DTX1) | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | ~2.6 ng/g | ~2.6 ng/g | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | ~8.6 ng/g | ~8.6 ng/g | researchgate.netnih.gov |

| Recovery Rate | 90-113% | 90-113% | nih.gov |

| Relative Standard Deviation (RSD) | 0.9-9.9% | 0.9-9.9% | nih.gov |

Quantitative and Qualitative Assessment of Okadaic Acid and Analogs in Research Samples

The application of anthrylmethyl okadaate extends to the quantitative and qualitative assessment of okadaic acid and its analogs in a wide range of research samples. researchgate.netr-biopharm.com The derivatization with ADAM to form the fluorescent anthrylmethyl esters is a key step that enhances the sensitivity of detection. researchgate.net This allows for the analysis of trace amounts of these toxins in complex matrices such as shellfish extracts. researchgate.net

Qualitative assessment involves identifying the presence of okadaic acid and its analogs based on their retention times in the HPLC system. tandfonline.com The prominent peak corresponding to 9-anthrylmethyl okadaate serves as a clear indicator. tandfonline.com For quantitative analysis, the peak area of the fluorescent derivative is measured and compared to a calibration curve generated using known concentrations of the anthrylmethyl okadaate standard. shimadzu.com This approach has been successfully used to determine the levels of okadaic acid and dinophysistoxin-1 in various shellfish samples. nih.gov The method's high sensitivity is demonstrated by its low limits of detection and quantification. researchgate.netnih.gov

Development and Application in Fluorescent Assays for Enzyme Activity

Fluorescent assays are widely used to measure enzyme activity due to their high sensitivity and real-time monitoring capabilities. nju.edu.cnnih.gov Anthrylmethyl okadaate, owing to its fluorescent properties, has been instrumental in the development of such assays, particularly for studying enzyme inhibition.

In Vitro Phosphatase Inhibition Assays

Okadaic acid is a known inhibitor of protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govmdpi.com This inhibitory activity forms the basis of several assay methods for detecting and quantifying okadaic acid and its analogs. nih.govgoldstandarddiagnostics.com In these assays, the activity of a known amount of phosphatase is measured in the presence of a sample containing the toxins. The degree of inhibition is proportional to the concentration of the toxins. goldstandarddiagnostics.com

Fluorescence-based phosphatase inhibition assays offer enhanced sensitivity compared to colorimetric methods. nih.gov A fluorescent substrate is used, which upon dephosphorylation by the phosphatase, exhibits a change in its fluorescence properties. nih.gov The presence of okadaic acid or its analogs inhibits this reaction, leading to a measurable decrease in the fluorescence signal. nih.gov

One such assay utilizes a fluorogenic substrate and measures the inhibition of PP2A. nih.gov This method is highly sensitive, with a detection limit for okadaic acid and DTX-1 in mussels as low as 1 µ g/100 g of tissue. nih.gov This is significantly lower than the detection limits of the mouse bioassay and some ELISA kits. nih.gov To account for esterified forms of the toxins, a hydrolysis step can be included in the sample preparation, ensuring the detection of total diarrhetic shellfish poisoning (DSP) toxins. nih.gov

Table 2: Comparison of Detection Limits for Okadaic Acid Assays

| Assay Method | Detection Limit (Okadaic Acid) | Reference |

|---|---|---|

| Fluorescence PP2A Inhibition Assay | 1 µg/100 g | nih.gov |

| Mouse Bioassay | 20 µg/100 g | nih.gov |

| SCETI DSP Check Kit (ELISA) | 10 µg/100 g | nih.gov |

Spectroscopic Methodologies for Monitoring Biochemical Events

Spectroscopic techniques, particularly fluorescence spectroscopy, are invaluable for monitoring biochemical events in real-time. mdpi.com The high sensitivity and non-invasive nature of fluorescence make it an ideal tool for studying dynamic cellular processes. mdpi.com In the context of anthrylmethyl okadaate, its fluorescence can be exploited to monitor its interaction with cellular targets, such as protein phosphatases.

Changes in the fluorescence emission of anthrylmethyl okadaate upon binding to a protein can provide insights into the binding kinetics and conformational changes of the protein. While specific studies detailing the use of anthrylmethyl okadaate's intrinsic fluorescence to directly monitor phosphatase inhibition in real-time are not prevalent in the provided search results, the principle is well-established in fluorescence spectroscopy. mdpi.com The development of fluorescently labeled phosphopeptides has enabled real-time, homogeneous fluorescence-based assays for protein phosphatases. nih.gov In these assays, the dephosphorylation of the peptide by the enzyme leads to a change in the fluorescence of an attached dye. nih.gov This approach allows for the continuous monitoring of enzyme activity and the screening of inhibitors.

Role in Cellular and Molecular Imaging Studies

Cellular and molecular imaging techniques are essential for visualizing and understanding complex biological processes within living cells and organisms. nih.govcellularimaging.nlnih.gov Fluorescent probes play a pivotal role in these studies by allowing specific molecules and structures to be labeled and tracked. revvity.com While the direct use of anthrylmethyl okadaate as a primary imaging agent is not extensively documented in the provided search results, its properties as a fluorescent derivative of a potent phosphatase inhibitor suggest its potential utility in this field.

Molecular imaging encompasses a range of techniques, including positron emission tomography (PET) and magnetic resonance imaging (MRI), that visualize biological processes at the molecular and cellular levels. nih.govnih.govmdpi.comrsc.orgtsnmjournals.org Fluorescent probes are a key component of optical molecular imaging. The ability to fluorescently label okadaic acid without losing its biological activity opens up possibilities for its use in studying the subcellular localization of its target phosphatases and the downstream effects of their inhibition.

For instance, live-cell fluorescence microscopy could be employed to observe the distribution of anthrylmethyl okadaate within a cell and its co-localization with specific organelles or protein complexes. nih.gov This could provide valuable information on the spatial and temporal dynamics of phosphatase inhibition and its consequences for cellular signaling pathways. Furthermore, the development of advanced imaging techniques, such as super-resolution microscopy, could offer even greater detail on the molecular interactions of anthrylmethyl okadaate within the cellular environment. nih.gov

Visualization of Protein Localization and Dynamics

The ability to visualize the location and movement of specific proteins within a living cell is fundamental to understanding their function. Fluorescent probes are instrumental in this field. thermofisher.com Techniques often involve fusing a fluorescent protein, like Green Fluorescent Protein (GFP), to a target protein; however, the large size of these protein tags can sometimes interfere with the target protein's natural behavior. nih.gov Small-molecule fluorescent probes, such as anthrylmethyl okadaate, offer an alternative.

Given that the okadaic acid moiety of the compound specifically binds to and inhibits serine/threonine protein phosphatases (PP1 and PP2A), anthrylmethyl okadaate can be used to visualize the subcellular localization of these key regulatory enzymes. By tracking the probe's fluorescence, researchers can map where these phosphatases are concentrated within the cell and observe their dynamic movements in response to various cellular signals or experimental conditions. This approach circumvents the need for genetic modification and provides a direct method for studying the native enzyme in its cellular environment.

Monitoring of Intracellular Processes (e.g., protein trafficking, molecular signaling)

Intracellular processes, such as protein trafficking and molecular signaling, are complex and dynamic events that rely on the coordinated action of numerous molecules. Fluorescent probes are powerful tools for monitoring these activities in real-time. nih.govbiorxiv.org They can report on changes in the local microenvironment or the quantity of specific biomolecules. nih.gov

Anthrylmethyl okadaate is particularly well-suited for monitoring signaling pathways regulated by protein phosphorylation. Protein phosphatases, the targets of okadaic acid, are critical "off" switches in these pathways. By introducing anthrylmethyl okadaate, researchers can not only inhibit these enzymes but also visualize the consequences of that inhibition. For instance, the probe could be used to observe how phosphatase inhibition affects the trafficking of other signaling proteins or to track the propagation of a signal through a specific cascade. The fluorescence allows for direct observation of the probe's engagement with its target and the downstream effects on cellular organization and function.

Imaging of Cellular Organelles and Structures

Eukaryotic cells are defined by the compartmentalization of functions within various organelles, such as the nucleus, mitochondria, and lysosomes. nih.govnih.gov Fluorescent dyes that specifically stain these organelles are essential for cell biologists to determine the localization of their proteins of interest. nih.govabcam.com

When using anthrylmethyl okadaate, the location of its fluorescent signal provides crucial information about the subcellular distribution of its target protein phosphatases. If the fluorescence is observed to co-localize with a specific organelle marker—for example, a dye that specifically illuminates mitochondria—it indicates that the target phosphatases are located within that organelle. biorxiv.org This allows researchers to build a detailed map of where these enzymes function. High-sensitivity fluorescent imaging with probes like anthrylmethyl okadaate enables the direct visualization of these dynamic processes and the localization of key enzymes within the intricate architecture of the cell. biorxiv.org

Application in Advanced Microscopy Techniques

The utility of fluorescent probes like anthrylmethyl okadaate is greatly enhanced by advanced microscopy techniques that push the boundaries of spatial and temporal resolution. biocompare.comnih.gov These methods allow for the visualization of subcellular structures and molecular dynamics in unprecedented detail, overcoming the diffraction limit of conventional light microscopy. nih.gov

The fluorescent properties of the anthrylmethyl group make it compatible with a range of advanced imaging platforms. nih.govbeilstein-journals.org For example, confocal microscopy can be used to generate high-resolution, three-dimensional images of cells treated with the probe, minimizing out-of-focus light. tigem.it Furthermore, super-resolution techniques such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) could potentially be used to pinpoint the location of individual anthrylmethyl okadaate molecules with nanometer precision. nih.govtigem.it These advanced techniques, when paired with this specific fluorescent probe, provide powerful capabilities for investigating the precise role of protein phosphatases in cellular function.

| Technique | Description | Application with Anthrylmethyl Okadaate |

| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to block out-of-focus light, enabling the reconstruction of 3D images from optical sections with increased resolution. nih.govtigem.it | Generation of high-resolution 3D maps showing the distribution of target protein phosphatases within cells and tissues. |

| Super-Resolution Microscopy (e.g., STORM, PALM) | A group of techniques that bypass the diffraction limit of light, allowing for imaging at the nanoscopic scale. nih.govnih.gov | Pinpointing the precise location of individual anthrylmethyl okadaate molecules to study phosphatase interactions at the molecular level. |

| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules to study molecular interactions. tigem.itnih.gov | Investigating the binding kinetics and interactions between anthrylmethyl okadaate and its target phosphatases in living cells. |

| Light-Sheet Fluorescence Microscopy (LSFM) | Illuminates the sample from the side with a thin sheet of light, reducing phototoxicity and enabling fast imaging of large samples. nih.gov | Long-term, real-time imaging of cellular processes in developing organisms or 3D cell cultures following phosphatase inhibition by the probe. |

Integration into High-Throughput Screening (HTS) Platforms

High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test the biochemical or biological activity of a large number of compounds. eddc.sgsigmaaldrich.com Many HTS assays rely on fluorescence-based readouts due to their high sensitivity and adaptability to miniaturized formats. thermofisher.com

Anthrylmethyl okadaate can be integrated into HTS platforms as a key reagent for discovering new molecules that interact with serine/threonine protein phosphatases. A common HTS format is a competitive binding assay. In this setup, the target phosphatase is incubated with fluorescent anthrylmethyl okadaate. The assay then screens a library of test compounds to see if any can displace the fluorescent probe from the phosphatase's active site. A successful "hit" would result in a decrease in the localized fluorescence signal, which can be rapidly detected by automated plate readers. eddc.sg This approach enables the screening of thousands of compounds per day to identify potential new therapeutic agents that target these important enzymes. eddc.sgnih.govnih.gov

| Instrument | Function in HTS | Role in an Anthrylmethyl Okadaate-based Assay |

| Liquid Handler | Automates the dispensing of reagents, compounds, and cells in microplates (e.g., 384- or 1536-well formats). eddc.sg | Dispensing target phosphatases, anthrylmethyl okadaate, and library compounds into assay plates with high precision. |

| Microplate Reader | Detects and quantifies light signals (fluorescence, absorbance, luminescence) from each well of a microplate. | Measures the fluorescence intensity in each well to determine the extent of anthrylmethyl okadaate binding or displacement. |

| High-Content Imager | An automated microscope that captures and analyzes images of cells within microplates. | Visualizing the subcellular localization of the fluorescent signal from anthrylmethyl okadaate across thousands of different experimental conditions. |

| Plate Stacker/Carousel | Robotic systems that manage and transport large numbers of microplates, enabling continuous, unattended operation. eddc.sg | Feeding and removing plates from readers and imagers, allowing for the screening of large compound libraries. |

Structural Activity Relationships Sar and Molecular Interactions

Impact of Anthrylmethyl Moiety on Okadaate’s Binding and Fluorescence Properties

The esterification of the C1 carboxyl group of okadaic acid to form anthrylmethyl okadaate is expected to have a profound impact on its binding to target phosphatases, primarily protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). The free carboxyl group at the C1 position of okadaic acid is crucial for its potent inhibitory activity. nih.govmdpi.comresearchgate.net This group acts as a key pharmacophore, engaging in critical interactions within the active site of the phosphatases. mdpi.com Modification of this carboxyl group, such as through esterification to form methyl okadate, has been shown to dramatically reduce the binding affinity for PP2A by several orders of magnitude. researchgate.net For instance, the dissociation constant (Ki) for methyl okadate is reported to be much greater than 100 nM, whereas for okadaic acid, it is in the picomolar to low nanomolar range. researchgate.netmedchemexpress.com

Based on these findings, it is highly probable that the addition of the bulky and hydrophobic anthrylmethyl group at the C1 position would similarly lead to a significant decrease in the binding affinity of anthrylmethyl okadaate for its target phosphatases. This is because the ester linkage would prevent the crucial ionic interactions that the free carboxylate of okadaic acid forms within the enzyme's binding pocket.

The introduction of the anthrylmethyl moiety, however, would confer strong fluorescence properties to the molecule. The anthracene (B1667546) group is a well-known fluorophore, and its incorporation into the okadaic acid structure would create a valuable tool for biochemical and cellular studies. While specific studies on fluorescently labeled okadaic acid are limited, the principle of using fluorescent probes to study enzyme-inhibitor interactions is well-established. nih.gov A fluorescent derivative like anthrylmethyl okadaate could potentially be used in fluorescence polarization or anisotropy assays to directly measure its binding to phosphatases, provided the binding is strong enough to be detected. nih.gov It could also be employed in cellular imaging studies to investigate its uptake and subcellular localization.

Influence of Stereochemistry on Phosphatase Binding Affinity and Specificity

The four hydroxyl groups at positions C2, C7, C24, and C27 are also vital for the molecule's activity. nih.govresearchgate.net Studies on derivatives where these hydroxyl groups are modified have demonstrated their importance. For instance, oxidation of the C27-hydroxyl group in okadaic acid leads to a 40-fold decrease in affinity for PP1 and a 230-fold decrease for PP2A. researchgate.netnih.gov Similarly, the removal of the hydroxyl group at C2 results in a significant reduction in binding affinity for PP2A. researchgate.net

Analysis of Key Residues and Binding Pockets in Target Enzymes

The binding of okadaic acid and its derivatives to the catalytic subunits of PP1 and PP2A has been elucidated through crystallographic and molecular modeling studies. mdpi.com These studies have identified two main recognition sites: a bimetallic groove that accommodates the C1 carboxylate-bearing head region (C3-C12 spiroketal) and a distal hydrophobic groove that binds the tail region (C30-C38). mdpi.com

The C1 carboxyl group of okadaic acid is positioned near the active site of the phosphatases, where it is believed to interact with key amino acid residues. mdpi.com Although specific residues interacting with the C1 carboxylate in PP1 and PP2A are not definitively detailed in the provided search results, the dramatic loss of activity upon its esterification strongly suggests a critical electrostatic or hydrogen-bonding interaction. researchgate.net

Other regions of the okadaic acid molecule also form important contacts. For PP2A, the methyl group at the hydrophobic end of okadaic acid fits into a hydrophobic cage at one end of the binding pocket. mdpi.com The differential sensitivity of PP1 and PP2A to various okadaic acid analogs suggests subtle differences in their binding pockets. For instance, the affinity of okadaic acid derivatives for PP2A is generally much higher than for PP1, indicating that the PP2A binding site offers a more complementary fit. researchgate.netmedchemexpress.com Structural changes in okadaic acid derivatives tend to impair the affinity for PP2A more significantly than for PP1. researchgate.net

| Compound | Target Phosphatase | Inhibitory Potency (IC50 or Ki) |

|---|---|---|

| Okadaic Acid | PP1 | 15-50 nM (IC50) |

| Okadaic Acid | PP2A | 0.1-0.3 nM (IC50) |

| Dinophysistoxin-1 (B117357) (DTX1) | PP2A | Higher affinity than OA |

| Dinophysistoxin-2 (DTX2) | PP2A | Lower affinity than OA |

| Methyl okadate | PP2A | >100 nM (Ki) |

| 2-deoxy-Okadaic Acid | PP2A | 899 pM (Ki) |

| 27-dehydro-Okadaic Acid | PP1 | 6 µM (Ki) |

| 27-dehydro-Okadaic Acid | PP2A | 7.3 nM (Ki) |

Computational Modeling and Molecular Dynamics Simulations of Compound-Target Interactions

While specific computational studies on anthrylmethyl okadaate are not available, molecular modeling has been employed to understand the binding of okadaic acid to PP1 and PP2A. nih.gov These models have helped to visualize the fit of the inhibitor within the enzyme's active site and to propose interactions with specific amino acid residues.

Molecular dynamics (MD) simulations, in general, are powerful tools for investigating the dynamic properties of protein-ligand interactions. chinrilymedica.cn Such simulations could, in principle, be used to model the binding of anthrylmethyl okadaate to its target phosphatases. An MD simulation would allow for the exploration of the conformational changes that may occur in both the ligand and the enzyme upon binding. It could also provide insights into the stability of the complex and the energetic contributions of different types of interactions, such as electrostatic and van der Waals forces.

Methodological Considerations and Advanced Techniques in Anthrylmethyl Okadaate Research

Optimization of Sample Preparation for Analytical Techniques

The quality and reliability of data obtained from the analysis of anthrylmethyl okadaate are critically dependent on the initial sample preparation. The primary goal is to preserve the integrity of the analyte while minimizing the introduction of contaminants that could interfere with subsequent analyses.

For fluorescence-based techniques, such as fluorescence microscopy and spectroscopy, sample preparation protocols are designed to maintain the structural integrity of the cellular or tissue matrix. This typically involves a multi-step process:

Fixation: To preserve cellular morphology, aldehyde-based fixatives like formaldehyde (B43269) or paraformaldehyde are commonly used. These cross-link proteins, providing structural support.

Permeabilization: To allow the entry of probes and antibodies into the cell, a permeabilization step is often required. This is typically achieved using detergents like Triton X-100.

Staining and Mounting: After any additional staining, samples are mounted on a suitable medium, often containing an antifade reagent to protect the fluorophore from photobleaching during imaging.

For chromatographic techniques, especially when coupled with mass spectrometry, the focus of sample preparation shifts to the efficient extraction of anthrylmethyl okadaate from the sample matrix and the removal of interfering substances. This often involves:

Homogenization: The sample is first homogenized to disrupt the cellular structure and release the analyte.

Solvent Extraction: A suitable solvent system is used to extract the lipophilic anthrylmethyl okadaate from the aqueous biological matrix.

Clean-up: Solid-phase extraction (SPE) is a common technique used to remove interfering compounds from the extract before analysis.

The optimization of each of these steps is crucial to ensure high recovery of the analyte and to minimize the introduction of artifacts.

Strategies for Minimizing Analytical Interferences in Complex Biological Matrices

The analysis of anthrylmethyl okadaate in complex biological matrices, such as cell lysates or tissue homogenates, is often hampered by the presence of endogenous molecules that can interfere with the analytical signal. These matrix effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.

Several strategies can be employed to minimize these interferences:

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful tool for separating anthrylmethyl okadaate from co-eluting matrix components before detection. The choice of the stationary phase, mobile phase composition, and gradient elution profile are critical parameters that need to be optimized.

Selective Extraction: As mentioned previously, techniques like SPE can be highly effective in removing interfering substances. The choice of the sorbent and elution solvents is tailored to the specific properties of anthrylmethyl okadaate and the matrix.

Matrix-Matched Calibration: To compensate for any remaining matrix effects, calibration standards can be prepared in a blank matrix that closely resembles the sample matrix. This helps to ensure that the calibration curve accurately reflects the behavior of the analyte in the presence of matrix components.

Isotope Dilution Mass Spectrometry: The use of a stable isotope-labeled internal standard is a robust method to correct for matrix effects, as the internal standard and the analyte are affected similarly by the matrix.

The selection of the most appropriate strategy, or combination of strategies, will depend on the specific analytical technique being used and the nature of the biological matrix.

Advanced Spectroscopic Methods (e.g., Fluorescence Lifetime Imaging, FRET)

The fluorescent properties of anthrylmethyl okadaate make it an ideal candidate for advanced spectroscopic techniques that can provide insights into its localization, interaction with cellular components, and the local microenvironment.

Fluorescence Lifetime Imaging (FLIM) is a powerful technique that measures the decay rate of fluorescence, which is sensitive to the local environment of the fluorophore. uwa.edu.au Unlike intensity-based measurements, fluorescence lifetime is largely independent of the fluorophore concentration. uwa.edu.au FLIM can be used to:

Map the distribution of anthrylmethyl okadaate within cells and tissues with high spatial resolution.

Probe the binding of anthrylmethyl okadaate to its target proteins, as binding can alter the fluorescence lifetime.

Investigate changes in the cellular microenvironment, such as pH or viscosity, that may affect the fluorescence lifetime of the probe. uwa.edu.au

Förster Resonance Energy Transfer (FRET) is a phenomenon that occurs when two fluorophores are in close proximity (typically 1-10 nm). nih.gov Energy is transferred from an excited donor fluorophore to an acceptor fluorophore, resulting in quenching of the donor fluorescence and sensitized emission from the acceptor. nih.gov FRET can be used to:

Study the interaction between anthrylmethyl okadaate (as a donor or acceptor) and a fluorescently labeled binding partner.

Develop biosensors where the binding of a target molecule induces a conformational change that alters the FRET efficiency. frontiersin.org

Monitor dynamic cellular processes in real-time.

The application of these advanced spectroscopic methods to anthrylmethyl okadaate research holds great promise for elucidating its mechanism of action at the molecular level.

Coupling with Mass Spectrometry for Comprehensive Analysis (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become the gold standard for the analysis of many small molecules in complex matrices. nih.gov The coupling of LC with MS/MS provides a powerful platform for the comprehensive analysis of anthrylmethyl okadaate. nih.gov

The key advantages of LC-MS/MS include:

High Specificity: The use of two stages of mass analysis (MS/MS) provides a high degree of specificity, allowing for the unambiguous identification and quantification of anthrylmethyl okadaate even in the presence of co-eluting compounds.

High Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations, often in the picogram to femtogram range.

Quantitative Accuracy: When used with appropriate internal standards and calibration strategies, LC-MS/MS can provide highly accurate and precise quantitative data. shimadzu.com

In the context of anthrylmethyl okadaate research, LC-MS/MS can be used to:

Confirm the identity of the compound in biological samples.

Accurately quantify the concentration of anthrylmethyl okadaate in cells and tissues.

Identify and characterize any metabolites of anthrylmethyl okadaate that may be formed in vivo.

The development and validation of robust LC-MS/MS methods are essential for obtaining reliable data in studies involving this fluorescent probe.

In Vitro Cell-Based Assays and Their Interpretation

In vitro cell-based assays are indispensable tools for investigating the biological activity of anthrylmethyl okadaate and for elucidating its cellular mechanisms of action. These assays provide a controlled environment in which to study the effects of the compound on specific cellular processes.

The choice of cell line is a critical first step in designing a meaningful cell-based assay. Given that okadaic acid, the parent compound of anthrylmethyl okadaate, is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), cell lines that are known to be sensitive to the disruption of these signaling pathways are often selected. medchemexpress.com

Examples of relevant cell lines include:

Human cancer cell lines: AGS, MNK-45, and Caco-2 cells have been shown to be sensitive to the anti-proliferative effects of okadaic acid. medchemexpress.com

Neuronal cell lines: Neuro-2a cells are commonly used to assess the cytotoxicity of okadaic acid and its derivatives. mdpi.com

Fibroblast cell lines: These can be used to study the effects of the compound on the cytoskeleton and cell morphology.

The culture conditions, including the growth medium, serum concentration, and incubation time, must be carefully optimized for each cell line to ensure reproducible results.

A variety of assays can be employed to study the cellular responses to anthrylmethyl okadaate at a molecular level. These assays can be broadly categorized as follows:

Cytotoxicity and Proliferation Assays: These assays, such as the MTT or neutral red uptake assays, are used to assess the effect of the compound on cell viability and proliferation. nih.gov

Apoptosis Assays: To determine if the compound induces programmed cell death, assays that measure the activation of caspases or the externalization of phosphatidylserine (B164497) can be used. nih.gov

Protein Phosphatase Inhibition Assays: These assays directly measure the ability of anthrylmethyl okadaate to inhibit the activity of PP1 and PP2A. mdpi.com

Immunofluorescence and Western Blotting: These antibody-based techniques can be used to visualize the localization of proteins within the cell and to quantify changes in protein expression and phosphorylation status in response to treatment with the compound.

Future Directions and Emerging Research Avenues for Anthrylmethyl Okadaate

Development of Next-Generation Fluorescent Probes with Enhanced Properties

The development of advanced fluorescent probes is crucial for overcoming the limitations of current biological imaging techniques. For anthrylmethyl okadaate, future research will likely focus on enhancing its photophysical and targeting properties to create more robust and specific probes for studying phosphatase activity.

A significant challenge in long-term cellular imaging is the photobleaching of fluorescent probes. Anthracene (B1667546) derivatives, while fluorescent, can be susceptible to photodegradation. Future iterations of anthrylmethyl okadaate could incorporate structural modifications to the anthracene moiety to enhance its photostability. Strategies such as the introduction of bulky substituents or the formation of supramolecular encapsulation complexes have been shown to significantly increase the photostability of anthracene-based dyes. rsc.org For instance, a nearly 10-fold increase in photostability has been observed for an anthracene derivative upon encapsulation. rsc.org

Brightness, a product of the molar extinction coefficient and the fluorescence quantum yield, is another critical parameter. The quantum yield of anthracene itself is approximately 0.27, but this can be significantly improved through chemical modification. rsc.org Research into π-extended anthracenes has demonstrated fluorescence quantum yields approaching 0.72, a substantial improvement that would translate to brighter probes requiring lower excitation power, thus reducing phototoxicity. rsc.org

Table 1: Comparison of Photophysical Properties of Anthracene Derivatives

| Derivative | Quantum Yield (Φf) | Key Feature | Reference |

| Anthracene | 0.27 | Baseline | rsc.org |

| 9,10-Diphenylanthracene | Varies with solvent | Reference standard | acs.org |

| π-extended anthracene | 0.72 | High brightness | rsc.org |

| Encapsulated anthracene | - | Enhanced photostability | rsc.org |

The fluorescence of many probes is sensitive to the local cellular environment, such as pH and polarity, which can complicate quantitative analysis. researchfeatures.com The development of environment-insensitive fluorescent probes is a key research direction. This can be achieved by designing fluorophores where the excited state is shielded from interactions with the surrounding medium. For example, fluorophores like benzocoumarins have been shown to exhibit emission behavior that is less dependent on the cellular environment, providing a more reliable signal for quantification. researchfeatures.com Applying similar design principles to the anthrylmethyl group in anthrylmethyl okadaate could lead to probes that offer more accurate measurements of phosphatase inhibition across different cellular compartments and conditions.

Okadaic acid readily crosses cell membranes, but directing its fluorescent derivative to specific subcellular locations would enable more precise studies of localized phosphatase activity. Future research will likely involve conjugating anthrylmethyl okadaate to organelle-specific targeting moieties. For instance, a triphenylphosphonium cation could be appended to target mitochondria, while specific peptide sequences could direct the probe to the nucleus or endoplasmic reticulum. nih.govtandfonline.com This targeted delivery would minimize off-target effects and provide a clearer picture of the roles of phosphatases in distinct cellular compartments. researchgate.net

Exploration of Novel Biochemical Targets Beyond Phosphatases

While okadaic acid is renowned as a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), it and its derivatives may interact with other cellular proteins. dundee.ac.uknih.gov The use of a fluorescent probe like anthrylmethyl okadaate can facilitate the identification of these off-target interactions. Techniques such as fluorescence resonance energy transfer (FRET) or proximity ligation assays could be employed to screen for novel binding partners within the cell. Identifying these targets is crucial for a comprehensive understanding of the cellular effects of okadaic acid and for the development of more specific therapeutic agents. nih.gov Furthermore, structural modifications to the okadaic acid backbone could be explored to alter its target specificity, potentially leading to the development of probes for other enzyme families. researchgate.net

Integration with Multi-Omics Approaches (Proteomics, Phosphoproteomics)

The ability of okadaic acid to induce hyperphosphorylation makes it a valuable tool for phosphoproteomic studies. nih.gov By treating cells with anthrylmethyl okadaate and subsequently performing mass spectrometry-based proteomics and phosphoproteomics, researchers can identify the specific substrates of PP1 and PP2A on a global scale. The fluorescence of the probe can be used to confirm its cellular uptake and distribution, providing a valuable internal control for these experiments. This multi-omics approach can reveal entire signaling pathways regulated by these phosphatases and provide insights into how their dysregulation contributes to diseases like cancer and neurodegeneration. frontiersin.org

Advancements in Microfluidics and Miniaturized Assay Systems

High-throughput screening of potential phosphatase inhibitors is a critical component of drug discovery. Miniaturized assay systems, such as those based on droplet microfluidics, offer significant advantages in terms of reduced reagent consumption and increased throughput. nih.govmdpi.comnih.gov A fluorescent probe like anthrylmethyl okadaate is ideally suited for such platforms. The enzymatic activity of phosphatases can be monitored by the change in fluorescence as the probe binds to the active site. This allows for the rapid screening of large compound libraries to identify new phosphatase modulators. researchgate.net The development of dedicated microfluidic chips for phosphatase activity assays, combined with the use of highly photostable and bright probes derived from anthrylmethyl okadaate, will accelerate the discovery of new therapeutic leads. mdpi.com

Contribution to Understanding Fundamental Biological Processes

Anthrylmethyl okadaate, a fluorescent derivative of the potent protein phosphatase inhibitor okadaic acid, has emerged as a powerful tool for elucidating complex biological phenomena at the molecular level. By covalently linking the fluorescent anthrylmethyl moiety to the okadaic acid backbone, researchers have created a probe that not only perturbs cellular phosphorylation states but also allows for the direct visualization of its interactions and effects within living cells. This dual functionality has provided unprecedented insights into several fundamental processes, including cell signaling, protein dynamics, and subcellular localization.

Okadaic acid is a highly selective inhibitor of protein phosphatases type 1 (PP1) and 2A (PP2A). nih.govcellsignal.com These enzymes play a critical role in reversing the action of protein kinases, thereby controlling a vast array of cellular activities. nih.govsigmaaldrich.com By inhibiting PP1 and PP2A, okadaic acid induces a state of hyperphosphorylation in numerous proteins, making it an invaluable tool for studying processes regulated by reversible protein phosphorylation. nih.govsigmaaldrich.com The addition of the anthrylmethyl group, a well-characterized fluorophore, enables the tracking of the inhibitor's distribution and the visualization of its impact on cellular architecture and protein localization. Anthracene, the core of the anthrylmethyl group, possesses favorable photophysical properties for cellular imaging, including a distinct excitation and emission spectrum. aatbio.comomlc.org

The development of such fluorescent probes is a significant advancement in the study of cellular biochemistry. The ability to visualize the activity and localization of key regulatory enzymes like protein phosphatases in real-time can greatly enhance our understanding of their biological roles. nih.govnih.gov

Cell Signaling Cascades

Anthrylmethyl okadaate provides a unique window into the intricate networks of cell signaling cascades. These cascades are the primary means by which cells respond to external stimuli and internal cues, and they are heavily dependent on the balanced activities of protein kinases and phosphatases. nih.govbohrium.com By inhibiting PP2A with high potency, anthrylmethyl okadaate allows researchers to dissect the roles of this key phosphatase in various signaling pathways. cellsignal.com

When cells are treated with anthrylmethyl okadaate, the resulting hyperphosphorylation of signaling proteins can be observed both biochemically and visually. The fluorescent tag on the molecule allows for the correlation of its presence in specific cellular compartments with the activation or deactivation of particular signaling pathways. For example, studies using okadaic acid have shown that the inhibition of PP2A leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, a central signaling cascade involved in cell proliferation, differentiation, and stress responses. The use of a fluorescent derivative like anthrylmethyl okadaate would enable researchers to visualize the localization of the inhibitor in relation to activated MAPK components within the cell.

Furthermore, the application of this fluorescent probe can help to identify novel substrates of PP1 and PP2A within signaling cascades. By observing which fluorescently-co-localized proteins become hyperphosphorylated upon treatment with anthrylmethyl okadaate, researchers can pinpoint potential regulatory nodes in signaling networks. This approach is particularly valuable for understanding the spatial and temporal dynamics of signal transduction.

| Signaling Pathway | Affected Component | Observed Effect | Reference |

|---|---|---|---|

| MAPK Pathway | ERK1/2 | Increased Phosphorylation (Activation) | cellsignal.com |

| MAPK Pathway | MEK1/2 | Increased Phosphorylation (Activation) | cellsignal.com |

| Cell Cycle Regulation | c-jun and junB | Increased mRNA Expression | nih.gov |

| Protein Synthesis | p70 S6 Kinase | Increased Phosphorylation (Activation) | cellsignal.com |

Protein Dynamics and Trafficking

The dynamic movement and trafficking of proteins are essential for maintaining cellular function. These processes are often regulated by the phosphorylation state of the proteins themselves or of the cytoskeletal components they interact with. Anthrylmethyl okadaate serves as a powerful tool to investigate these dynamics by inducing hyperphosphorylation and allowing for the visualization of the consequences.

Treatment of cells with okadaic acid has been shown to cause a dramatic reorganization of the cytoskeletal architecture, including the breakdown of the cortical actin cytoskeleton. This disruption, in turn, affects protein trafficking and cell adhesion. By using anthrylmethyl okadaate, researchers can directly observe the co-localization of the inhibitor with cytoskeletal structures and monitor the subsequent changes in protein movement.

Moreover, okadaic acid has been demonstrated to selectively arrest protein transport in the rough endoplasmic reticulum (ER) and prevent their export into COPII-coated vesicles. The fluorescent nature of anthrylmethyl okadaate would facilitate detailed studies of this transport block, allowing for the visualization of the inhibitor's accumulation in or around the ER and its correlation with the retention of specific cargo proteins. This provides a method to study the role of phosphorylation in the early secretory pathway.

| Cellular Process | Specific Effect | Quantitative Finding | Reference |

|---|---|---|---|

| Protein Export from ER | Inhibition of transport into COPII vesicles | 91% decrease in RER-linked transitional elements | nih.gov |

| Cytoskeletal Organization | Reorganization of actin cytoskeleton | Leads to cell rounding and detachment | nih.gov |

| Synaptic Vesicle Trafficking | Disruption of vesicle clustering | Altered distribution of FM1-43 stained vesicles | nih.gov |

Subcellular Localization Studies

A key advantage of anthrylmethyl okadaate is its utility in subcellular localization studies. The fluorescent tag allows for the precise mapping of the inhibitor's distribution within the cell, providing insights into the localization of its targets, PP1 and PP2A. While these phosphatases are known to be widely distributed, their specific roles are often dictated by their localization to particular subcellular compartments and their association with specific substrates.

By using fluorescence microscopy, researchers can track the accumulation of anthrylmethyl okadaate in organelles such as the nucleus, mitochondria, ER, and Golgi apparatus. This information, combined with immunofluorescence staining for specific proteins, can reveal the sites where the inhibition of phosphatase activity has the most significant impact. For instance, the observation of anthrylmethyl okadaate concentrating in the nucleus, followed by changes in gene expression, would strongly suggest a role for nuclear phosphatases in transcriptional regulation. nih.gov

Recent studies have shown that inhibition of PP2A by okadaic acid can induce the translocation of other proteins. For example, O-GlcNAc transferase (OGT), an enzyme that modifies proteins with O-GlcNAc, was observed to move from the nucleus to the cytoplasm in cells treated with okadaic acid. elsevierpure.com The use of anthrylmethyl okadaate in such experiments would allow for the simultaneous visualization of the inhibitor and the translocating protein, providing a more complete picture of the dynamic interplay between phosphorylation and other post-translational modifications.

| Property | Wavelength (nm) | Reference |

|---|---|---|

| Excitation Peak | ~356 | aatbio.com |

| Emission Peak | ~400 | nih.gov |

The application of anthrylmethyl okadaate in these fundamental areas of cell biology continues to yield valuable data, enhancing our understanding of the critical role that protein phosphorylation plays in the orchestration of cellular life.

Q & A

Q. How is Anthrylmethyl okadaate detected in cellular studies, and what methodological considerations are critical for accurate quantification?

Anthrylmethyl okadaate is detected fluorometrically using excitation at 365 nm and emission at 410 nm. Protocols involve incubating cells (e.g., HIT pancreatic β-cells) with the compound for 4 hours, lysing with n-butanol, and measuring fluorescence against a standard curve. DNA normalization (e.g., Labarca & Paigen method) is recommended to account for cell density variations .

Q. What solvent systems and storage conditions are optimal for preparing Anthrylmethyl okadaate stock solutions?

The compound is soluble in chloroform, methanol, and ethyl acetate but insoluble in water. Stock solutions should be prepared in anhydrous solvents to prevent hydrolysis and stored at -20°C in amber vials to avoid photodegradation .

Q. Which cell lines are validated for studying Anthrylmethyl okadaate’s effects on multidrug resistance (MDR) and apoptosis?

Hamster pancreatic HIT-T15 cells are well-characterized models. Resistant sublines (e.g., HIT100R) are used to study P-glycoprotein (Pgp)-mediated efflux, validated via rhodamine 123 and Anthrylmethyl okadaate accumulation assays .

Q. What are the primary natural sources of Anthrylmethyl okadaate, and how does its biosynthesis compare to other okadaic acid (OA) derivatives?

Anthrylmethyl okadaate is produced by dinoflagellates such as Prorocentrum lima (strains 712, GY-H57) and is structurally classified as an OA ester. Its biosynthesis involves polyketide synthase pathways, similar to DTX1 and methyl okadaate, but differs in esterification at the C-1 carboxyl group .

Advanced Research Questions

Q. How do structural modifications of Anthrylmethyl okadaate influence its interaction with P-glycoprotein in multidrug-resistant cells?

The anthrylmethyl ester group enhances fluorescence but does not significantly alter Pgp affinity compared to OA. Reduced intracellular accumulation in resistant cells (e.g., 35% in HIT100R vs. parental HIT cells) is attributed to Pgp overexpression, validated via Northern blotting of pgp1 .

Q. What experimental strategies resolve discrepancies in intracellular accumulation data across studies using Anthrylmethyl okadaate?

Key variables include incubation time (4 hours for saturation), temperature (37°C for active transport), and cell line-specific Pgp activity. Normalizing fluorescence to DNA content and using isogenic cell pairs (e.g., HIT vs. HIT100R) reduce variability .

Q. Why does methyl okadaate induce cytoskeletal changes without inhibiting PP1/PP2A, and how does this contrast with Anthrylmethyl okadaate’s mechanism?

Methyl okadaate lacks PP1/PP2A inhibitory activity but still induces actin reorganization and phosphorylation via alternative Ser/Thr phosphatases. Anthrylmethyl okadaate’s effects may involve similar off-target pathways, necessitating phosphoproteomic profiling to identify novel targets .

Q. How do hydroxylation and esterification at specific OA positions alter inhibitory potency against phosphatases?

Modifications at C-7 (e.g., 7-deoxy-OA) reduce PP2A affinity by >10-fold (Ki from 30 nM to 69 pM), while esterification (e.g., methyl okadaate) abolishes activity. Anthrylmethyl okadaate’s bulky ester group may sterically hinder phosphatase binding, though empirical Ki data are needed .

Q. What methodologies validate the role of Anthrylmethyl okadaate in apoptosis studies when conflicting data arise from off-target effects?

Combine fluorescence-based accumulation assays with siRNA knockdown of Pgp or pharmacological inhibitors (e.g., verapamil) to isolate compound-specific effects. Parallel use of OA (PP1/PP2A inhibitor) as a control clarifies mechanistic contributions .